molecular formula C17H14BrNO2 B13956437 (5-Bromomethyl-isoxazol-3-yl)-diphenyl-methanol

(5-Bromomethyl-isoxazol-3-yl)-diphenyl-methanol

Cat. No.: B13956437
M. Wt: 344.2 g/mol
InChI Key: YWRITLUJYYXEAD-UHFFFAOYSA-N
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Description

(5-Bromomethyl-isoxazol-3-yl)-diphenyl-methanol is a chemical compound that features a unique structure combining an isoxazole ring with a bromomethyl group and a diphenylmethanol moiety Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Chemical Reactions Analysis

Types of Reactions

(5-Bromomethyl-isoxazol-3-yl)-diphenyl-methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The bromomethyl group can participate in nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium azide (NaN₃) and thiols (RSH) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

(5-Bromomethyl-isoxazol-3-yl)-diphenyl-methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (5-Bromomethyl-isoxazol-3-yl)-diphenyl-methanol involves its interaction with specific molecular targets. The isoxazole ring can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The bromomethyl group can act as an electrophile, participating in covalent bonding with nucleophilic sites on proteins or other biomolecules .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Bromophenyl)isoxazol-5-amine
  • 5-(Bromomethyl)-3-(4-bromophenyl)isoxazole
  • 3-(3-Fluorophenyl)isoxazol-5-amine
  • 5-(4-Methoxyphenyl)isoxazol-3-amine
  • 5-(4-Chlorophenyl)isoxazol-3-amine

Uniqueness

(5-Bromomethyl-isoxazol-3-yl)-diphenyl-methanol is unique due to the presence of both the bromomethyl and diphenylmethanol groups, which can impart distinct chemical and biological properties

Properties

Molecular Formula

C17H14BrNO2

Molecular Weight

344.2 g/mol

IUPAC Name

[5-(bromomethyl)-1,2-oxazol-3-yl]-diphenylmethanol

InChI

InChI=1S/C17H14BrNO2/c18-12-15-11-16(19-21-15)17(20,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-11,20H,12H2

InChI Key

YWRITLUJYYXEAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=NOC(=C3)CBr)O

Origin of Product

United States

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